N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-1H-indole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-1H-indole-5-carboxamide” is a complex organic molecule. It contains several functional groups including a pyran ring, a pyrazole ring, and an indole ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tetrahydropyran ring is a six-membered ring with one oxygen atom, the pyrazole ring is a five-membered ring with two nitrogen atoms, and the indole ring is a fused ring system containing a benzene ring and a pyrrole ring .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The pyran ring might undergo reactions at the oxygen atom or the carbon atoms, the pyrazole ring might react at the nitrogen atoms, and the indole ring is likely to undergo electrophilic substitution at the benzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the presence of polar functional groups, and the overall charge distribution .科学的研究の応用
Antileishmanial Activity
This compound has shown promise in the treatment of leishmaniasis, a disease caused by parasitic protozoans. The pyrazole moiety, present in the compound, is known for its antileishmanial properties. Research indicates that derivatives of this compound could be potent inhibitors of the Leishmania species, offering a potential pathway for new therapeutic agents .
Antimalarial Potential
Similarly, the compound’s derivatives have been evaluated for their antimalarial efficacy. In vitro and in vivo studies suggest that these derivatives can effectively inhibit the growth of Plasmodium berghei, a parasite responsible for malaria in rodents, which serves as a model for human malaria research .
Molecular Docking Studies
The compound’s structure allows it to fit well within the active sites of certain enzymes or receptors, making it a good candidate for molecular docking studies. These studies help in predicting the orientation of the compound when bound to a target, which is crucial for understanding its potential as a drug .
Pharmacophore Development
Due to its diverse pharmacological effects, the compound can serve as a pharmacophore model. This means it can be used as a “template” in the design of new drugs with similar biological activities, aiding in the discovery of novel therapeutic agents .
Chemical Synthesis and Modification
The compound’s structure provides ample opportunities for chemical modification, which is essential for the synthesis of analogs with potentially improved pharmacological profiles. This adaptability makes it a valuable starting point for synthetic organic chemistry research .
Drug Resistance Studies
Given the rise of drug-resistant strains of various pathogens, the compound’s derivatives could be studied to understand mechanisms of resistance. This research could lead to the development of drugs that remain effective against resistant strains .
Safety and Toxicity Profiling
Before any clinical application, it’s crucial to assess the safety and toxicity of the compound. Studies focusing on these aspects are vital to ensure that any derivatives developed for therapeutic use are safe for human use .
Bioavailability and Metabolism
Research into the compound’s bioavailability and metabolism can provide insights into how it is absorbed, distributed, metabolized, and excreted from the body. This information is critical for optimizing dosing regimens and minimizing potential side effects .
将来の方向性
特性
IUPAC Name |
N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-1H-indole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c23-18(14-4-5-17-13(9-14)6-7-19-17)21-15-10-20-22(11-15)12-16-3-1-2-8-24-16/h4-7,9-11,16,19H,1-3,8,12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFNRRBFXFFBDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NC(=O)C3=CC4=C(C=C3)NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-1H-indole-5-carboxamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。